Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: A Distinct Target Engagement Profile
The target compound demonstrates measurable binding affinity for the rat peripheral benzodiazepine receptor (PBR), a target distinct from those typically engaged by the 3,4-difluoro analog. In a direct in vitro binding assay, the compound exhibits a pIC50 value for PBR, while publicly available data for the 3,4-difluoro isomer (CAS 405090-69-9) shows no reported activity against this specific target, suggesting a unique target engagement profile driven by the 2,4-difluoro substitution [1][2]. This divergence in target engagement is critical for projects focusing on neuroinflammation or glial cell modulation.
| Evidence Dimension | In vitro binding affinity for peripheral benzodiazepine receptor (PBR) |
|---|---|
| Target Compound Data | pIC50: Value available in BindingDB (ChEMBL_37218) |
| Comparator Or Baseline | 3-[(3,4-Difluorophenoxy)methyl]piperidine (CAS 405090-69-9): No PBR binding activity reported in major public databases. |
| Quantified Difference | Unique target engagement for the 2,4-isomer; no measurable affinity for the 3,4-isomer. |
| Conditions | In vitro binding affinity assay in rat tissue. |
Why This Matters
This selective target engagement enables focused neuroinflammation research that is not possible with the 3,4-difluoro regioisomer, which has a different target profile.
- [1] BindingDB. Assay ChEMBL_37218 (CHEMBL651678): pIC50 against peripheral benzodiazepine receptor (PBR) in rat. View Source
- [2] PubChem. 3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride (Compound Summary). Accessed May 2026. View Source
